4-chlorophenyl (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanoate
Description
4-Chlorophenyl (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanoate is a synthetic organic compound featuring a propanoate ester backbone substituted with a (3Z)-configured iminooxy group. The molecule contains two distinct aromatic systems: a 4-chlorophenyl ester moiety and a 2,4-dichlorophenylmethoxy group (Figure 1).
The compound is synthesized via multi-step reactions involving oxime formation, esterification, and halogenation. A related synthesis pathway for structurally analogous compounds involves reacting hydroxyimino intermediates (e.g., [2-hydroxyimino-3-(4-hydroxyphenyl)]propionic acid) with methyl iodide in dimethylformamide (DMF) using diazabicycloundecene (DBU) as a base . The 2,4-dichlorophenylmethoxy substituent is introduced through nucleophilic substitution or coupling reactions, as seen in the preparation of [(2,4-dichlorophenyl)methoxy]carbonyl derivatives .
Properties
IUPAC Name |
(4-chlorophenyl) (3Z)-3-[(2,4-dichlorophenyl)methoxyimino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO3/c17-12-3-5-14(6-4-12)23-16(21)7-8-20-22-10-11-1-2-13(18)9-15(11)19/h1-6,8-9H,7,10H2/b20-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOQKPMAKBHQNV-ZBKNUEDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC(=O)C/C=N\OCC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chlorophenyl (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of chlorinated phenyl groups and an imino linkage. Its molecular formula is , and it has a molecular weight of approximately 363.21 g/mol. The structural representation can be illustrated as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the imino group suggests potential interactions with nucleophiles, allowing for modulation of enzyme activity.
Biological Activities
- Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing chlorinated phenyl groups have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties.
- Antifungal Activity : Studies on related pyrazole derivatives have demonstrated antifungal effects against pathogens such as Candida albicans and Aspergillus niger. The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects : Compounds with similar functional groups have been reported to exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines. This may be relevant for therapeutic applications in conditions such as arthritis.
Case Studies
- Case Study 1 : A study evaluating the antimicrobial effects of chlorinated phenyl derivatives found that compounds structurally related to this compound demonstrated significant inhibition against Staphylococcus aureus with an IC50 value in the low micromolar range.
- Case Study 2 : In vitro assays conducted on antifungal activity showed that derivatives with similar configurations exhibited IC50 values ranging from 10 to 30 µg/mL against C. gloeosporioides, indicating potential effectiveness for agricultural applications.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of halogenated iminooxypropanoates and propanamides. Key structural analogues include:
- Substituent Impact: Halogenation: Increasing chlorine/bromine content (e.g., 2,4-dichlorophenyl vs. 4-chlorophenyl) enhances lipophilicity (logP) and may improve blood-brain barrier penetration . Ester vs.
Physicochemical Properties
The lower logP of the target compound compared to amide derivatives suggests improved aqueous solubility, which may enhance bioavailability .
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